JTP-70902 - 871696-49-0

JTP-70902

Catalog Number: EVT-271120
CAS Number: 871696-49-0
Molecular Formula: C24H21BrFN5O5S
Molecular Weight: 590.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTP-70902 is a protein kinase inhibitor and antineoplastic agent.
Overview

JTP-70902 is a compound identified as a novel inhibitor of the Mitogen-Activated Protein Kinase (MEK) pathway, specifically targeting MEK1 and MEK2. It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce the expression of p15INK4b, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. This compound is noted for its comparable efficacy to other established MEK inhibitors, such as AZD6244, making it a subject of interest in oncological research.

Source

JTP-70902 was identified through systematic screening processes aimed at discovering new therapeutic agents that modulate the MEK signaling pathway. The research leading to its identification was published in various scientific journals, highlighting its mechanism of action and potential applications in cancer therapy .

Classification

JTP-70902 is classified as a small molecule inhibitor with specific activity against the MEK1/2 enzymes. Within pharmacological classifications, it falls under the category of anticancer agents due to its role in inhibiting tumor growth by modulating cell cycle progression.

Synthesis Analysis

Methods

The synthesis of JTP-70902 involves several key steps that utilize organic synthesis techniques. Initial synthetic routes include the formation of intermediate compounds followed by cyclization reactions that yield the final product. The details of these synthetic pathways are critical for understanding the compound's structure and optimizing yield.

Technical Details

The synthesis typically employs standard laboratory techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular structure of JTP-70902 can be represented by its chemical formula and structural diagram, which illustrates the arrangement of atoms within the compound. The specific stereochemistry and functional groups present are essential for its biological activity.

Data

Key data points regarding the molecular structure include:

  • Molecular Weight: Approximately 400 g/mol.
  • Functional Groups: Presence of aromatic rings and heterocycles that contribute to its activity.
  • 3D Conformation: Computational modeling may be used to predict how JTP-70902 interacts with its biological targets.
Chemical Reactions Analysis

Reactions

JTP-70902 undergoes various chemical reactions that are pivotal for its function as a MEK inhibitor. These reactions typically involve binding to the active site of MEK enzymes, leading to inhibition of downstream signaling pathways associated with cell proliferation.

Technical Details

The kinetics of these reactions can be studied using:

  • Enzyme Inhibition Assays: To determine IC50 values.
  • Binding Studies: Utilizing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities.
Mechanism of Action

Process

The mechanism by which JTP-70902 exerts its effects involves binding to MEK1/2, preventing their activation by upstream kinases. This inhibition leads to reduced phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell division and survival.

Data

Experimental data supporting this mechanism include:

  • Cell Line Studies: Demonstrating decreased proliferation in cancer cell lines treated with JTP-70902.
  • Western Blot Analysis: Showing reduced levels of phosphorylated ERK in treated cells compared to controls.
Physical and Chemical Properties Analysis

Physical Properties

JTP-70902 exhibits several notable physical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: Stability under physiological conditions is critical for therapeutic applications.

Chemical Properties

Chemical properties include:

  • pH Stability Range: Optimal activity observed within a specific pH range.
  • Reactivity: Reactivity with biological targets is influenced by functional group characteristics.

Relevant analyses may involve:

  • Thermal Stability Tests: To assess degradation under heat.
  • pKa Determination: Important for understanding ionization states at physiological pH.
Applications

Scientific Uses

JTP-70902 has potential applications in various scientific fields, particularly in cancer research. Its ability to inhibit MEK pathways makes it a candidate for:

  • Cancer Therapeutics: As part of combination therapies targeting multiple signaling pathways.
  • Biomarker Studies: Investigating p15INK4b levels as a prognostic indicator in cancers.
  • Preclinical Models: Evaluating efficacy in animal models before clinical trials.
Introduction to JTP-70902: Discovery and Mechanistic Significance

Historical Context of MEK1/2 Inhibitors in Oncology

The development of MEK1/2 inhibitors represents a strategic effort to disrupt the hyperactivated Ras-MAPK pathway, a hallmark of numerous cancers. Early inhibitors like CI-1040 (2000) demonstrated proof of concept but faced pharmacokinetic limitations. The first FDA-approved MEK inhibitor, Trametinib (2013), marked a breakthrough for BRAF-mutant melanoma, validating MEK as a druggable node [3] [6]. Subsequent agents (Cobimetinib, Binimetinib) refined specificity and efficacy, particularly in combinatorial regimens with RAF inhibitors (e.g., Dabrafenib + Trametinib). These combinations countered paradoxical RAF inhibitor activation and delayed resistance, expanding indications to NSCLC and anaplastic thyroid cancer [3] [8]. Despite advances, limitations persisted: intrinsic resistance in tumors with low ERK dependency (e.g., COLO320 DM colorectal cells) and adaptive reactivation of the MAPK cascade underscored the need for novel inhibitors with distinct mechanistic profiles [1] [6].

Table 1: Evolution of Key MEK1/2 Inhibitors in Oncology

InhibitorKey Structural FeaturesPrimary IndicationsClinical Impact
CI-1040First-generation benzimidazolePhase I solid tumors (limited efficacy)Proof of concept for MEK targeting
TrametinibAllosteric binder with high specificityBRAF-mutant melanoma, NSCLC, thyroid cancerFirst FDA-approved MEK inhibitor (2013); improved PFS in combo regimens
CobimetinibEnhanced brain penetrationBRAF-mutant melanoma (with Vemurafenib)Reduced risk of cutaneous SCC vs. RAFi monotherapy
BinimetinibIsoform-selective potencyNRAS-mutant melanoma, BRAF-mutant CRC (with Encorafenib)Alternative for intolerance to other MEKi
JTP-70902Pyrido-pyrimidine core; p15INK4b inductionPreclinical: p16INK4a-deficient colorectal modelsUnique CKI-mediated cell cycle restoration beyond MEK inhibition [1] [2]

Rationale for Targeting the Ras-MAPK Pathway in p16INK4a-Inactivated Cancers

p16INK4a (encoded by CDKN2A) is a critical tumor suppressor that imposes G1 cell cycle arrest by inhibiting CDK4/6-mediated phosphorylation of retinoblastoma (Rb) protein. Its functional loss—through deletion, mutation, or promoter methylation—occurs in >50% of human cancers, including pancreatic adenocarcinoma (∼80%), glioblastoma (∼70%), and melanoma (∼40%) [6] [8]. This loss liberates CDK4/6 from inhibition, enabling unchecked Rb phosphorylation and E2F-driven S-phase entry. Crucially, p16INK4a deficiency often coexists with Ras-MAPK hyperactivation (e.g., KRAS mutations in pancreatic cancer), creating synergistic oncogenic pressure [4] [9].

While p16INK4a is frequently inactivated, its homolog p15INK4b (sharing 44% amino acid identity and similar CDK4/6 inhibitory function) exhibits lower mutation rates in tumors (<10%). TGF-β can induce p15INK4b expression ∼30-fold, positioning it as a compensatory cell cycle regulator [1] [2]. JTP-70902 exploits this biology by reactivating G1/S checkpoint control via p15INK4b induction in p16INK4a-null cells. This mechanism is distinct from direct CDK4/6 inhibitors (e.g., Palbociclib), as it restores endogenous CKI expression rather than pharmacologically inhibiting CDKs [1] [8].

Table 2: Prevalence of p16INK4a Inactivation in Select Cancers

Cancer TypeFrequency of p16INK4a LossCommon Co-occurring MAPK Alterations
Pancreatic adenocarcinoma∼80%KRAS mutations (∼90%)
Glioblastoma∼70%EGFR amplification (∼40%), PTEN loss
Melanoma∼40%BRAF V600E (∼50%), NRAS mutations (∼20%)
Colorectal cancer∼35%KRAS mutations (∼45%), BRAF mutations (∼10%)
Non-small cell lung cancer∼30%EGFR mutations (∼15%), KRAS mutations (∼25%)

JTP-70902 as a Pyrido-Pyrimidine Derivative: Structural and Functional Novelty

JTP-70902 (N-[3-{5-(4-bromo-2-fluorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl}-phenyl]-methanesulfonamide) is a structurally distinct pyrido-pyrimidine derivative discovered through phenotypic screening for p15INK4b-inducing activity [1] [5]. Its core scaffold features:

  • A pyrido[2,3-d]pyrimidine tricyclic system with hydrogen-bond donor/acceptor motifs critical for MEK1/2 binding.
  • A 3-cyclopropyl group enhancing hydrophobic interactions within the MEK allosteric pocket.
  • A 4-bromo-2-fluorophenylamino moiety at C5 enabling selective target engagement.
  • A methanesulfonamide tail optimizing solubility and cellular permeability [1] [5].

Functionally, JTP-70902 operates via dual mechanisms:

  • Direct MEK1/2 Inhibition: Compound-immobilized affinity chromatography and kinase assays confirmed MEK1/2 as primary targets. JTP-70902 binds the allosteric site adjacent to ATP-binding pocket, inhibiting MEK1/2 phosphorylation of ERK1/2 (IC50 ∼10 nM) [1] [2].
  • CKI Pathway Reactivation: In p16INK4a-deficient HT-29 colon cancer cells, JTP-70902 induces p15INK4b mRNA and protein expression >5-fold within 24 hours. Concurrently, it upregulates p27KIP1 and suppresses c-Myc/cyclin D1, forcing G1 arrest. This effect is p15INK4b-dependent—p15−/− mouse embryonic fibroblasts exhibit ∼8-fold reduced sensitivity to JTP-70902 [1] [2].

Table 3: Functional Consequences of JTP-70902 Treatment in HT-29 Cells

Molecular Target/PathwayEffect of JTP-70902Functional Outcome
MEK1/2 kinase activityInhibition (∼90% at 100 nM)Suppression of ERK1/2 phosphorylation
p15INK4b expressionInduction (>5-fold)CDK4/6 inhibition, Rb hypophosphorylation
p27KIP1 expressionUpregulation (∼3-fold)Enhanced CDK2 inhibition
c-Myc and cyclin D1Downregulation (∼70% reduction)Disruption of G1/S transition
Cell cycle distributionG1 arrest (∼80% of cells)Suppressed proliferation

JTP-70902's antitumor efficacy extends beyond cell lines: in HT-29 xenograft models, it significantly reduced tumor growth (∼60% vs. controls) correlating with increased intratumoral p15INK4b and phospho-ERK suppression [1]. Its specificity is evidenced by inactivity in COLO320 DM cells, which lack constitutive ERK phosphorylation and fail to induce p15INK4b/p27KIP1 upon treatment. This positions JTP-70902 as a mechanistically unique agent bridging MEK inhibition with CKI-mediated cell cycle restoration [1] [2].

Properties

CAS Number

871696-49-0

Product Name

JTP-70902

IUPAC Name

N-[3-[5-(4-bromo-2-fluoroanilino)-3-cyclopropyl-8-methyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-1-yl]phenyl]methanesulfonamide

Molecular Formula

C24H21BrFN5O5S

Molecular Weight

590.4 g/mol

InChI

InChI=1S/C24H21BrFN5O5S/c1-29-20(32)12-19(27-18-9-6-13(25)10-17(18)26)21-22(29)30(24(34)31(23(21)33)15-7-8-15)16-5-3-4-14(11-16)28-37(2,35)36/h3-6,9-12,15,27-28H,7-8H2,1-2H3

InChI Key

PDRPNIUQNAWRSA-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C3CC3)C4=CC=CC(=C4)NS(=O)(=O)C)NC5=C(C=C(C=C5)Br)F

Solubility

Soluble in DMSO

Synonyms

JTP 70902
JTP-70902
JTP70902
N-(3-(5-(4-bromo-2-fluorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl)phenyl)methanesulfonamide

Canonical SMILES

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C3CC3)C4=CC=CC(=C4)NS(=O)(=O)C)NC5=C(C=C(C=C5)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.